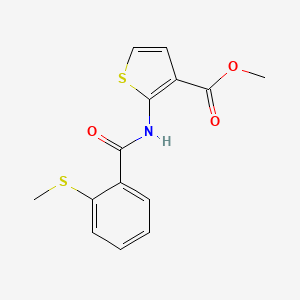

Methyl 2-(2-(methylthio)benzamido)thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-(2-(methylthio)benzamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C14H13NO3S2 and its molecular weight is 307.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cholinesterase Inhibitors and Antioxidants

Research on thiophene derivatives, including compounds structurally related to Methyl 2-(2-(methylthio)benzamido)thiophene-3-carboxylate, has led to the synthesis of novel hydrazone derivatives of thiophene-2-carboxamide based benzohydrazide. These compounds have been explored for their potential as cholinesterase inhibitors, targeting both butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), as well as their antioxidant capabilities. Compound 13, among these derivatives, showed significant inhibition against BChE and AChE, indicating potential therapeutic applications in treating diseases characterized by cholinesterase imbalance, such as Alzheimer's disease. Additionally, derivatives 6, 20, 10, and 20 demonstrated good antioxidant potential, suggesting a broader scope of pharmacological activity (Kausar et al., 2021).

Pyrimidine Derivatives Synthesis

The reactivity of thiophene derivatives has been explored in the synthesis of pyrimidine derivatives, which are significant in medicinal chemistry. Reactions involving methyl 2-cyano-3,3-bis(methylthio)acrylate with carboxamides led to the formation of methyl 3-N-acylamino-2-cyano-3-(methylthio)acrylates, which were then converted into pyrimidine derivatives. These polyfunctionalized pyrimidines were used to synthesize fused pyrimidine derivatives, showcasing the versatility of thiophene derivatives in heterocyclic chemistry and their potential as precursors in pharmaceutical synthesis (Kohra et al., 1988).

Catalytic System for Regiocontrolled Arylation and Alkylation

A study on the regioselective C–H activation and C–C bond formation at the C-3 position of thiophene- and furan-2-carboxamides, derived from compounds such as 2-(methylthio)aniline, highlighted the potential of using Pd(OAc)2/AgOAc catalytic systems. This process enabled the high regioselectivity arylation and alkylation of thiophene-2-carboxamides, opening new pathways for the synthesis of complex thiophene derivatives with potential applications in material science and drug development (Padmavathi et al., 2015).

Zukünftige Richtungen

Thiophene-based conjugated molecules have played an indispensable role in the development of organic optoelectronics . They have emerged as an extremely attractive electron-withdrawing building block in organic electronics . In particular, thiophene derivatives bearing a carboxyl group have been widely used in the development of donor and acceptor materials in organic solar cells . Therefore, “Methyl 2-(2-(methylthio)benzamido)thiophene-3-carboxylate” and similar compounds may have potential applications in these areas.

Eigenschaften

IUPAC Name |

methyl 2-[(2-methylsulfanylbenzoyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S2/c1-18-14(17)10-7-8-20-13(10)15-12(16)9-5-3-4-6-11(9)19-2/h3-8H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNZWEMMIZQWGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC=C2SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B3018813.png)

![(2E)-7-chloro-2-{[(2-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B3018815.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-phenoxyacetamide](/img/structure/B3018821.png)

![Methyl (E)-4-oxo-4-[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]but-2-enoate](/img/structure/B3018824.png)

![2,5-dichloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3018825.png)

![1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine](/img/structure/B3018831.png)

![(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B3018832.png)

![ethyl 2-(2-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B3018833.png)

![2-{[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B3018835.png)